5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide
Description
Historical Development of Pyrazole-Sulfonamide Derivatives
Pyrazole-sulfonamide hybrids trace their origins to foundational synthetic methodologies developed in the late 19th century. Knorr’s 1883 condensation of β-diketones with hydrazines established the pyrazole core as a versatile scaffold. The integration of sulfonamide groups emerged later, driven by their proven utility in antimicrobial and enzyme-inhibitory agents. Early work focused on appending sulfonyl chlorides to pyrazole amines, as demonstrated in the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives via chlorosulfonic acid-mediated reactions.
A critical advancement occurred with the development of regioselective sulfonylation techniques. For example, Girish et al. achieved 95% yields in pyrazole-sulfonamide syntheses using nano-ZnO catalysts, underscoring the role of green chemistry in modern derivatization. Subsequent studies, such as Ohtsuka’s trifluoromethyl-substituted pyrazoles, highlighted the steric and electronic influences of substituents on reaction outcomes.
Table 1: Milestones in Pyrazole-Sulfonamide Development
The pharmacological diversification of these hybrids is exemplified by recent antiproliferative agents, where 1,3,5-trimethylpyrazole-4-sulfonamides showed sub-micromolar IC~50~ values against hematologic malignancies. These developments underscore the scaffold’s adaptability to therapeutic targeting.
Emergence of Pyrazole-4-carboxamide Scaffolds in Medicinal Chemistry
The pyrazole-4-carboxamide moiety has gained prominence due to its dual capacity for hydrogen bonding and hydrophobic interactions. Positioned at the 4th carbon, the carboxamide group enhances binding to enzymatic pockets, as evidenced in cholinesterase (ChE) and carbonic anhydrase (hCA) inhibitors. For instance, sulfonamide-bearing pyrazolone derivatives exhibited Ki values of 12–45 nM against hCA I/II, with carboxamide substituents critical for active-site coordination.
Synthetic routes to these scaffolds often involve multi-step sequences. A representative method includes:
- Diazotization of sulfanilamide derivatives.
- Condensation with ethyl acetoacetate to form diazo intermediates.
- Cyclization with arylhydrazides under piperidine catalysis.
Table 2: Bioactivity of Selected Pyrazole-4-carboxamide Analogues
The structural plasticity of the 4-carboxamide position allows for tailored interactions with diverse targets, from kinases to oxidative stress mediators.
Significance of Dual-Tail Strategy in Heterocyclic Drug Design
The dual-tail strategy employs distinct substituents to concurrently address multiple binding regions. In 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide:
- Sulfamoyl Tail : The 4-ethoxyphenylsulfamoyl group enhances solubility via ethoxy’s polar character while engaging in π-stacking with aromatic enzyme residues.
- Methylsulfanyl Tail : The 3-(methylsulfanyl)phenyl substituent contributes hydrophobicity, improving membrane permeability and van der Waals interactions.
This approach mirrors successes in kinase inhibitor design. For example, Crizotinib’s dual substituents enable simultaneous ATP-binding pocket occupancy and allosteric modulation. Computational docking of the target compound reveals analogous binding modes, with the sulfamoyl tail occupying hydrophilic pockets and the methylsulfanyl group stabilizing hydrophobic subpockets.
Table 3: Impact of Substituent Variation on Pyrazole Activity
The synergy between these tails exemplifies modern fragment-based design, where modular components are systematically optimized to refine pharmacodynamic profiles.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(3-methylsulfanylphenyl)pyrazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2/c1-4-28-16-10-8-14(9-11-16)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-6-5-7-17(12-15)29-3/h5-13,18,20,22-24H,4H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKUFYNYLIUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the ethoxyphenyl group: This can be done via a nucleophilic substitution reaction using an ethoxyphenyl halide.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides, nitriles, and other electrophiles or nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of sulfamoyl compounds have been synthesized and tested against various bacterial strains.
Case Study:
A study documented the synthesis of sulfamoyl derivatives and their evaluation against common pathogens, revealing effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 30 |
| B | S. aureus | 25 |
| C | Pseudomonas aeruginosa | 40 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar pyrazole derivatives have been shown to induce apoptosis in cancer cell lines.
Case Study:
In vitro studies demonstrated that a related compound significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 30 µM. The mechanism involved the activation of apoptotic pathways, confirmed through flow cytometry analysis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Similar sulfamoyl compounds have demonstrated the ability to inhibit pro-inflammatory cytokines.
Case Study:
A recent study found that derivatives of this class significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential use in inflammatory conditions .
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| D | TNF-alpha: 75 | 10 |
| E | IL-6: 65 | 10 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the ethoxy and methylsulfanyl groups have been shown to enhance biological activity.
Insights from SAR Studies:
- The presence of electron-donating groups on the aromatic rings increases potency.
- Alkyl substitutions at specific positions enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural features of the target compound and its analogues:
Key Observations :
- Sulfamoyl vs.
- Substituent Effects : The ethoxy group (4-EtOPh) in the target compound likely improves metabolic stability compared to electron-withdrawing groups (e.g., Cl in ).
- Methylsulfanyl vs. Trifluoromethyl : The 3-(methylsulfanyl)phenyl group may offer milder electronic effects than the trifluoromethyl group in , which strongly influences lipophilicity and bioavailability.
Physicochemical Properties
Data from structurally related compounds suggest trends in physicochemical behavior:
Inferences for the Target Compound :
- Melting Point : Expected to be >130°C due to hydrogen-bonding capacity from sulfamoyl and carboxamide groups.
- LogP: Likely ~3.5–4.0, balancing polar (sulfamoyl, carboxamide) and nonpolar (ethoxy, methylsulfanyl) groups.
- Solubility: Moderate in DMSO or ethanol but poor in aqueous media, similar to .
Pharmacological Activity
Pyrazole derivatives exhibit diverse biological activities, as demonstrated in the literature:
Target Compound’s Potential:
Biological Activity
The compound 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 476.6 g/mol
This compound features a pyrazole core substituted with various functional groups that contribute to its biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. Pyrazoles have been shown to inhibit key oncogenic pathways and enzymes, such as BRAF(V600E) and EGFR, which are critical in cancer progression. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been widely documented. Studies have shown that compounds with similar structures to this compound possess moderate to excellent antibacterial and antifungal properties. For instance, compounds exhibiting structural similarities demonstrated effectiveness against various bacterial strains in laboratory settings .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Research has indicated that these compounds can inhibit inflammatory mediators, which may be beneficial in treating conditions like arthritis or other inflammatory diseases. The ability to modulate inflammatory responses highlights the therapeutic versatility of this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly alter the potency and selectivity towards specific biological targets. For instance, variations in the sulfonamide group or the ethoxyphenyl moiety can enhance antitumor or antimicrobial activities .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of several pyrazole derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited IC values below 100 μM against various cancer cell lines (HCT-116, HeLa, MCF-7). The mechanism involved induction of apoptosis and cell cycle arrest, confirming their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of pyrazole derivatives. The study reported that compounds structurally related to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The results underscored the importance of specific functional groups in enhancing antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for synthesizing pyrazole-4-carboxamide derivatives, and how are they characterized?
Methodological Answer: Pyrazole-4-carboxamide derivatives are typically synthesized via multi-step reactions involving:
- Condensation reactions between amino groups (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) and acid anhydrides, acid chlorides, or phenyl dithiocarbamates under reflux conditions .
- Solvent optimization : Ethanol, methanol, or pyridine are commonly used, with catalysts such as K₂CO₃ or NaH .
- Characterization : IR spectroscopy confirms functional groups (e.g., sulfonamide or carboxamide), ¹H-NMR identifies proton environments, mass spectrometry determines molecular weight, and elemental analysis validates purity .
Q. What pharmacological models are used to evaluate pyrazole derivatives, and what parameters are measured?
Methodological Answer: In vivo models are standard for assessing pharmacological activity:
- Analgesic/Anti-inflammatory activity : Compounds are administered orally (e.g., suspended in 1% carboxymethyl cellulose) to rodents. Pain response (e.g., tail-flick test) and inflammation (e.g., carrageenan-induced paw edema) are measured .
- Ulcerogenic potential : Intraperitoneal administration in fasting animals, followed by gastric lesion scoring .
- Dosage : Typically 50–100 mg/kg, with comparisons to standard drugs like indomethacin .
Advanced Research Questions
Q. How can synthetic yields of pyrazole-4-carboxamide derivatives be optimized, particularly for complex substituents?
Methodological Answer: Low yields often arise from steric hindrance or side reactions. Optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., CuCl₂) or bases (K₂CO₃ vs. NaH) improve reaction efficiency .
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Computational guidance : Reaction path search methods (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .
Q. How should researchers address contradictory pharmacological data (e.g., high activity in vitro but low efficacy in vivo)?
Methodological Answer: Contradictions may arise from:
- Bioavailability issues : Poor solubility or metabolic instability. Solutions include structural modifications (e.g., replacing methylsulfanyl with polar groups) or formulation adjustments (e.g., nanoencapsulation) .
- Dosage route discrepancies : Intraperitoneal vs. oral administration affects drug distribution. Pharmacokinetic studies (e.g., plasma half-life measurements) clarify these differences .
- Target selectivity : Off-target effects in vivo may mask in vitro results. Binding assays (e.g., receptor affinity studies) isolate mechanism-specific activity .
Q. What computational tools are available to predict the reactivity of sulfonamide and carboxamide groups in pyrazole derivatives?
Methodological Answer: Advanced computational approaches include:
- Reaction path modeling : Quantum mechanical calculations (e.g., DFT) simulate intermediates and transition states for sulfamoyl or carboxamide bond formation .
- Machine learning : Training models on existing reaction datasets (e.g., substituent effects on yield) predict optimal conditions for novel derivatives .
- Docking studies : Molecular dynamics simulations assess interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in ulcerogenic indices between structurally similar pyrazole derivatives?
Methodological Answer: Contradictory ulcerogenicity data may stem from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) reduce gastric toxicity compared to electron-donating groups (e.g., -OCH₃) .
- Dosage timing : Prolonged fasting before intraperitoneal administration exacerbates ulcerogenic effects. Standardizing fasting periods (e.g., 18–24 hours) minimizes variability .
- Histopathological analysis : Comparative microscopy of gastric mucosa quantifies lesion severity beyond visual scoring .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
